Methyl 1,4-diazepane-2-carboxylate dihydrochloride Methyl 1,4-diazepane-2-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940702
InChI: InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
SMILES:
Molecular Formula: C7H16Cl2N2O2
Molecular Weight: 231.12 g/mol

Methyl 1,4-diazepane-2-carboxylate dihydrochloride

CAS No.:

Cat. No.: VC15940702

Molecular Formula: C7H16Cl2N2O2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,4-diazepane-2-carboxylate dihydrochloride -

Specification

Molecular Formula C7H16Cl2N2O2
Molecular Weight 231.12 g/mol
IUPAC Name methyl 1,4-diazepane-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H
Standard InChI Key LZMRAZFSIJKZNE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CNCCCN1.Cl.Cl

Introduction

Structural and Chemical Properties

Methyl 1,4-diazepane-2-carboxylate dihydrochloride belongs to the diazepane family, a class of seven-membered heterocycles with two nitrogen atoms. The molecular formula is C7H14N2O22HClC_7H_{14}N_2O_2 \cdot 2HCl, yielding a molecular weight of 231.11 g/mol . The diazepane ring adopts a chair-like conformation, with the methyl ester group at position 2 contributing to steric and electronic modulation. X-ray crystallography of related diazepane derivatives reveals bond lengths of 1.45–1.50 Å for C–N bonds and 1.22 Å for the ester carbonyl group, consistent with typical sp³ and sp² hybridization .

The hydrochloride salt form enhances solubility in polar solvents such as water and methanol, with a measured solubility of 12 mg/mL at 25°C . Spectral characterization via 1H^1H NMR (400 MHz, DMSO) shows distinct signals: δ 3.72–3.38 (m, 4H, diazepane protons), δ 3.29 (s, 3H, methyl ester), and δ 1.80–1.53 (m, 2H, ring protons) . Infrared spectroscopy confirms the presence of carbonyl (1720 cm1^{-1}) and ammonium (2500–3000 cm1^{-1}) stretches .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 1,4-diazepane-2-carboxylate dihydrochloride typically proceeds via a multi-step sequence involving reductive amination, esterification, and salt formation. A representative protocol involves:

  • Reductive Amination: Reacting 1,4-diazepane with methyl glyoxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)3_3) to form the methyl ester intermediate .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Analytical Characterization

Synthetic batches are rigorously characterized using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A retention time (tRt_R) of 0.82 min and [M+H]+^+ = 157.08 confirm molecular identity .

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR spectra align with predicted splitting patterns and chemical shifts .

Pharmacological Applications

Antiviral Activity

Methyl 1,4-diazepane-2-carboxylate dihydrochloride serves as a critical intermediate in synthesizing SARS-CoV-2 Mpro inhibitors. Derivatives such as (5-chloropyridin-3-yl)(4-(2-chlorobenzyl)-1,4-diazepan-1-yl)methanone exhibit IC50_{50} values of 16 nM against Mpro, attributed to optimal binding in the S1 and S2 pockets . Molecular dynamics simulations reveal that the diazepane ring facilitates hydrogen bonding with catalytic residues His41 and Cys145, while the methyl ester enhances metabolic stability .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Introducing hydrophobic groups (e.g., 4-bromo-2-ethylbenzyl) at the diazepane nitrogen improves binding affinity by 10-fold .

  • Salt Form Impact: The dihydrochloride salt increases aqueous solubility by 40% compared to the free base, enhancing bioavailability .

Metabolic and Pharmacokinetic Profile

In vitro studies using human liver microsomes demonstrate moderate metabolic stability (t1/2_{1/2} = 45 min), with primary metabolites resulting from ester hydrolysis . The compound exhibits low permeability (Papp_{app} = 2.1 × 106^{-6} cm/s) in Caco-2 assays, suggesting efflux transporter involvement .

Comparative Analysis with Analogues

PropertyMethyl 1,4-Diazepane-2-carboxylate Dihydrochloride1,4-Diazepane Free Base
Solubility (H2_2O)12 mg/mL3 mg/mL
Metabolic Stability (t1/2_{1/2})45 min22 min
IC50_{50} (SARS-CoV-2 Mpro)16 nM (derivatives)230 nM (derivatives)

Industrial and Research Applications

This compound is employed in:

  • High-Throughput Medicinal Chemistry (HTMC): Parallel synthesis of Mpro inhibitors .

  • Protease Inhibitor Development: Scaffold for optimizing binding to viral proteases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator